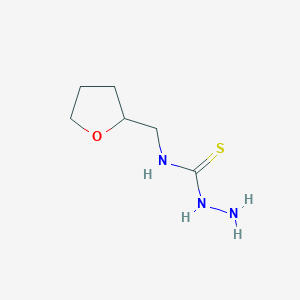

4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

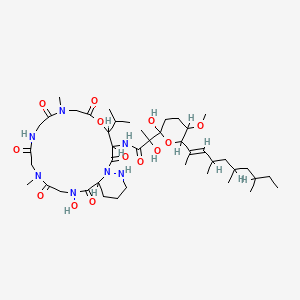

Thiosemicarbazides are synthesized through the reaction of semicarbazide or thiosemicarbazide with 2-arylidene-1-tetralones under alkaline conditions, leading to the formation of carbo(thio)amides. This method suggests a pathway that could potentially be adapted for the synthesis of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide by selecting appropriate starting materials and conditions (Gautam & Chaudhary, 2015).

Molecular Structure Analysis

The molecular structure of thiosemicarbazides and their derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These studies provide a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the reactivity and properties of these compounds (Umamatheswari, Pratha, & Kabilan, 2011).

Chemical Reactions and Properties

Thiosemicarbazides participate in various chemical reactions, including cyclization to form triazole and thiazole rings. These reactions are influenced by the nature of the substituents and reaction conditions, highlighting the versatility of thiosemicarbazides as precursors for heterocyclic compounds (Mohareb, Ghabrial, & Wardakhan, 1998).

Physical Properties Analysis

The physical properties of thiosemicarbazides and related compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and intermolecular forces. X-ray crystallography studies reveal that these compounds often crystallize in specific space groups, with molecular packing influenced by hydrogen bonding and other non-covalent interactions (Nandi, Chaudhuri, Mazumdar, & Ghosh, 1985).

Chemical Properties Analysis

The chemical properties of thiosemicarbazides, including their reactivity towards various electrophiles and nucleophiles, are a function of their molecular structure. The presence of both amino and thione functionalities allows for diverse chemical transformations, making these compounds useful in the synthesis of a wide range of heterocyclic structures (Krapivin, Usova, & Kul'nevich, 1988).

科学研究应用

Antitumor Agents

- Field : Medical Science, Oncology

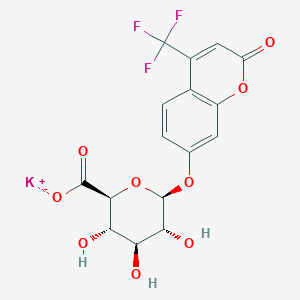

- Application : Furazan derivatives have been synthesized and evaluated as antitumor agents . The anti-proliferative activities of these compounds were screened in vitro against a panel of four human solid tumor cell lines (HepG2; A549, Hela, and A375) .

- Method : The compounds were synthesized based on the structural modification of INCB024360 (Epacadostat). The toxicity of compounds with low IC50 values was reported on the human hepatic cell line (LO2), and the apoptosis effect of compounds on Hela cell was also studied .

- Results : Several compounds displayed good inhibitory activity, even better than the positive compound 5-fluorouracil (5-FU) for specific cell lines .

Biorefinery

- Field : Chemical Engineering, Renewable Energy

- Application : Furfural and its derived compounds, such as Tetrahydrofurfuryl alcohol (THFA) and furfuryl alcohol (FFA), can be transformed into valuable chemicals and fuels .

- Method : Furfural can be produced from agricultural waste and forest residues by hydration and dehydration of the hemicellulose part. THFA and FFA can be produced from furfural by total hydrogenation and selective hydrogenation, respectively .

- Results : The catalytic transformations of these renewable furanic compounds into useful pentanediols from these furanic compounds have attracted much attention in recent years .

Antimalarial Agents

- Field : Medical Science, Pharmacology

- Application : Furazan derivatives have been reported to possess antimalarial properties .

- Method : The compounds were synthesized based on the structural modification of known antimalarial agents. Their antimalarial activities were evaluated in vitro against a panel of Plasmodium falciparum strains .

- Results : Several compounds displayed good inhibitory activity, even better than the standard antimalarial drugs for specific strains .

High Energy Density Materials (HEDMs)

- Field : Material Science, Energy Storage

- Application : Furazan derivatives have been used as high energy density materials (HEDMs) in civilian and military applications .

- Method : The compounds were synthesized based on the structural modification of known HEDMs. Their energy density and stability were evaluated using standard procedures .

- Results : Several compounds displayed good energy density and stability, making them suitable for use in various applications .

IDO1 Inhibitors

- Field : Medical Science, Immunotherapy

- Application : Furazan derivatives have been reported to possess inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape .

- Method : The compounds were synthesized based on the structural modification of known IDO1 inhibitors. Their inhibitory activities were evaluated in vitro against a panel of solid tumor cell lines .

- Results : Several compounds displayed good inhibitory activity, contributing to the control and eradication of tumor cells by enhancing antitumor immune response .

Specialty Solvent and Synthetic Intermediate

- Field : Chemical Engineering, Material Science

- Application : Tetrahydrofurfuryl alcohol (THFA), a furfural derived compound, is used as a specialty solvent and synthetic intermediate .

- Method : THFA is prepared by hydrogenation of furfural . It is used in various applications including stripping formulations, electronic cleaner formulations, coatings, dyes and printing ink, and epoxy curing agent .

- Results : The use of THFA in these applications has shown promising results, making it a valuable compound in the chemical industry .

属性

IUPAC Name |

1-amino-3-(oxolan-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h5H,1-4,7H2,(H2,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFDTMAFLOEKAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide | |

CAS RN |

151672-39-8 |

Source

|

| Record name | 151672-39-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)